molecular formula C14H25ClO2 B14508940 4-(Heptyloxy)cyclohexane-1-carbonyl chloride CAS No. 62722-83-2

4-(Heptyloxy)cyclohexane-1-carbonyl chloride

Katalognummer: B14508940
CAS-Nummer: 62722-83-2
Molekulargewicht: 260.80 g/mol
InChI-Schlüssel: CDEWYSKJBGYRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Heptyloxy)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C14H25ClO2 It is a derivative of cyclohexane, featuring a heptyloxy group and a carbonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexane derivatives with heptyl alcohol and thionyl chloride. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Heptyloxy)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Heptyloxy)cyclohexane-1-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Produces substituted cyclohexane derivatives.

    Hydrolysis: Yields 4-(Heptyloxy)cyclohexane-1-carboxylic acid.

    Reduction: Forms 4-(Heptyloxy)cyclohexane-1-methanol.

Wissenschaftliche Forschungsanwendungen

4-(Heptyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanecarbonyl chloride: Similar in structure but lacks the heptyloxy group.

    Cyclohexanecarboxylic acid: The hydrolyzed form of cyclohexanecarbonyl chloride.

    Heptyloxycyclohexane: Lacks the carbonyl chloride group.

Uniqueness

4-(Heptyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of both the heptyloxy and carbonyl chloride groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

62722-83-2

Molekularformel

C14H25ClO2

Molekulargewicht

260.80 g/mol

IUPAC-Name

4-heptoxycyclohexane-1-carbonyl chloride

InChI

InChI=1S/C14H25ClO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h12-13H,2-11H2,1H3

InChI-Schlüssel

CDEWYSKJBGYRCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1CCC(CC1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.